molecular formula C8H10O3 B2929380 5-Oxospiro[3.3]heptane-2-carboxylic acid CAS No. 2007917-37-3

5-Oxospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B2929380
CAS No.: 2007917-37-3
M. Wt: 154.165
InChI Key: MJGJARTVASCQHP-UHFFFAOYSA-N
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Description

5-Oxospiro[3.3]heptane-2-carboxylic acid is a sophisticated spirocyclic building block prized in advanced organic synthesis and medicinal chemistry. This compound features a spiro[3.3]heptane core, a rigid, three-dimensional scaffold increasingly employed as a bioisostere for saturated rings like cyclohexane and phenyl groups to improve the physicochemical and pharmacological properties of drug candidates . The ketone and carboxylic acid functional groups on adjacent rings provide versatile synthetic handles for further derivatization, enabling the construction of complex molecular architectures. Its primary research value lies in conformational restriction strategies, where it is used to design and synthesize probe molecules and libraries. These libraries help elucidate the biologically active conformations of pharmacophores and investigate structure-activity relationships (SAR) at target proteins . Spirocyclic scaffolds of this type have been utilized in the synthesis of conformationally restricted analogs of neurotransmitters like glutamic acid, serving as valuable tools in neuropharmacology and enzyme inhibition studies, for instance, against targets such as glutamate racemase . This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxospiro[3.3]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(6)3-5(4-8)7(10)11/h5H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGJARTVASCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects of 5 Oxospiro 3.3 Heptane 2 Carboxylic Acid and Its Analogs

Chirality in Spiro[3.3]heptane Systems

The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom (the spiro center), is a source of notable stereochemical properties. The rigid, perpendicular arrangement of the two rings eliminates planes of symmetry in substituted derivatives, giving rise to chirality.

Considerations of Axial and Planar Chirality

The chirality of substituted spiro[3.3]heptane systems is best described as axial chirality. rsc.orgacs.orgresearchgate.net This type of stereoisomerism arises from the non-planar spatial arrangement of substituent groups around a chiral axis. stackexchange.com In the case of spiro[3.3]heptane, this axis passes through the central spiro carbon atom. The molecule is analogous to other axially chiral systems like allenes, where the substituents' arrangement creates non-superimposable mirror images. stackexchange.com For a compound like 5-Oxospiro[3.3]heptane-2-carboxylic acid, the presence of the oxo and carboxylic acid groups at different positions on the two rings ensures the molecule is chiral.

Planar chirality, in contrast, results from the arrangement of out-of-plane groups with respect to a chiral plane, often involving restricted rotation around a bond. stackexchange.comechemi.com While some complex polycyclic molecules can exhibit planar chirality, it is not the primary descriptor for the chirality of monosubstituted or disubstituted spiro[3.3]heptanes like the title compound. The chirality in these systems is a direct consequence of the three-dimensional structure originating from the spiro center, which is more accurately defined as axial chirality. stackexchange.com

Configurational Assignment Methodologies (e.g., Cahn-Ingold-Prelog Rules for Spiro Centers)

The absolute configuration of the stereogenic spiro center in compounds like this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgnumberanalytics.com The process for spirocyclic systems involves a specific application of these rules to determine the R or S descriptor.

The assignment procedure is as follows:

Identify the Stereocenter : The spiro carbon, which is connected to four other carbon atoms within the two rings, is the stereogenic center.

Prioritize Paths : The four carbon atoms attached to the spiro center are part of two distinct rings. To assign priorities, one must trace the path around each ring. The two ring pathways originating from the spiro atom are compared.

Apply Sequence Rules : One must move away from the spiro center, atom by atom, along each of the four paths until a point of first difference is found. vanderbilt.edulibretexts.org The path with the atom of higher atomic number at the first point of difference receives higher priority.

Assign Configuration : Once the four paths are ranked from highest (1) to lowest (4) priority, the molecule is oriented so that the lowest priority path (4) is pointing away from the viewer. The direction from priority 1 to 2 to 3 is then observed. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction corresponds to the S configuration. libretexts.org

For 2,6-disubstituted spiro[3.3]heptanes, the IUPAC nomenclature uses the stereodescriptors R and S to define the axial chirality. echemi.com The determination of absolute configuration for synthesized enantiomers is often confirmed experimentally through techniques like X-ray crystallography of the compound or a suitable derivative. chemrxiv.org

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure this compound and its analogs is crucial for their application in medicinal chemistry and materials science. Various strategies have been developed to control the stereochemical outcome of these syntheses.

Chiral Catalyst-Mediated Approaches

Asymmetric catalysis offers an efficient route to chiral spiro[3.3]heptane derivatives by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. While specific examples for this compound are not extensively detailed, analogous catalytic strategies for spirocyclic compounds are well-established.

Organocatalysis, for instance, has been successfully applied to the enantioselective synthesis of spirocyclic compounds. Bifunctional N-heterocyclic carbenes (NHCs) have been used as catalysts in reactions to form spirocyclic oxindolo-β-lactams with excellent diastereo- and enantioselectivities. researchgate.net Similarly, triazolium salt catalysts have enabled the enantioselective synthesis of chiral spirocyclic 1,3-diketones. rsc.org These catalyst systems could potentially be adapted for the asymmetric construction of the spiro[3.3]heptane core.

Another powerful approach involves transition metal catalysis. Chiral ruthenium or molybdenum-based catalysts are effective in enantioselective ring-closing metathesis reactions to form complex spirocyclic systems. nih.gov

Catalyst TypeReactionSubstrate ClassEnantiomeric Excess (ee)
Chiral N-Heterocyclic Carbene (NHC)Staudinger ReactionKetenes, Ketimines>99%
Triazolium SaltTransannular C-acylationEnol LactonesUp to 95%
Chiral Molybdenum ComplexRing-Closing MetathesisAcyclic Trienes96%

This table presents data for catalytic systems used in the synthesis of analogous spirocyclic structures, demonstrating the potential of these methods.

Chiral Auxiliary-Based Syntheses

The use of chiral auxiliaries is a robust and widely employed method for stereocontrolled synthesis. wikipedia.orgrroij.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemistry of a subsequent reaction before being cleaved to yield the desired enantiopure product. sigmaaldrich.com

In the context of spiro[3.3]heptane analogs, this approach has proven effective. For the synthesis of spirocyclic glutamic acid analogs, racemic spirocyclic ketones were reacted with Ellman's sulfinamide, a chiral auxiliary. nih.gov This reaction produced a mixture of diastereomers that could be separated by chromatography. Subsequent removal of the sulfinamide auxiliary provided the individual stereoisomers of the target spirocyclic amino acids. nih.gov This methodology highlights a viable pathway for accessing enantiopure forms of this compound or its precursors.

Commonly used chiral auxiliaries that could be applied in this context include Evans' oxazolidinones, pseudoephedrine amides, and camphorsultam. wikipedia.org

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
Ellman's SulfinamideStrecker ReactionLow to moderate diastereoselectivity
Evans' OxazolidinoneAlkylation / Aldol>99% d.e. (in many cases)
PseudoephedrineAlkylation of Amide Enolate>95% d.e. (in many cases)

This table provides examples of chiral auxiliaries and their typical performance in asymmetric synthesis, indicating their applicability to spiro[3.3]heptane systems.

Diastereoselective Derivatization

Diastereoselective derivatization, also known as classical resolution, is a foundational technique for separating enantiomers from a racemic mixture. This method involves reacting the racemic compound with an enantiomerically pure resolving agent to form a mixture of diastereomers. Due to their different physical properties, these diastereomers can often be separated by crystallization or chromatography.

This strategy has been successfully applied to resolve racemic spiro[3.3]heptane-2,6-dicarboxylic acid. In early work, the chiral alkaloid brucine (B1667951) was used as a resolving agent. researchgate.net The reaction of racemic spiro[3.3]heptane-2,6-dicarboxylic acid with brucine forms two different diastereomeric salts. These salts possess different solubilities, allowing one to be selectively crystallized and separated. However, it was later found that this method yielded an optical purity of only 90% enantiomeric excess (e.e.). nih.gov

A more effective modern approach involves derivatization followed by chromatographic separation. For example, racemic spiro[3.3]heptane-2,6-dicarboxylic acid was converted into its dicinnamyl ester. nih.gov The resulting diastereomers were then efficiently separated using chiral High-Performance Liquid Chromatography (HPLC), which allowed for the isolation of the optically pure esters. Subsequent acidic hydrolysis of the separated esters yielded the enantiopure dicarboxylic acids without racemization. nih.gov Similarly, N-Boc-protected amino acid derivatives of spiro[3.3]heptane have been successfully resolved using chiral stationary phase HPLC. chemrxiv.org

Racemic CompoundResolving MethodEnantiomeric Purity Achieved
Spiro[3.3]heptane-2,6-dicarboxylic acidDiastereomeric salt formation with brucine90% e.e.
Dicinnamyl spiro[3.3]heptane-2,6-dicarboxylateChiral HPLCOptically pure (>99% e.e.)
N-Boc-6-amino-spiro[3.3]heptane-2-carboxylic acidChiral stationary phase HPLCEnantiomerically pure

This table summarizes results from the diastereoselective resolution of spiro[3.3]heptane carboxylic acid derivatives.

Separation and Resolution Techniques for Stereoisomers

The spatial arrangement of atoms in stereoisomers of spiro[3.3]heptane derivatives, including this compound, necessitates specialized techniques for their separation and resolution. As enantiomers possess identical physical properties in an achiral environment, their separation, known as chiral resolution, requires the introduction of another chiral entity. libretexts.org This is commonly achieved through chromatographic methods or by leveraging the dynamic nature of the stereocenters in certain derivatives.

Chromatographic Methods for Enantiopure Compounds (e.g., HPLC on Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govmdpi.comaocs.org The principle of this method relies on the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions form transient diastereomeric complexes, which have different energies and stabilities, leading to different retention times and thus, separation. researchgate.net

The resolution of racemic mixtures of spiro[3.3]heptane carboxylic acid analogs has been successfully demonstrated using this approach. For instance, the enantiomers of spiro[3.3]heptane-2,6-dicarboxylic acid were prepared through a preparative HPLC separation on a chiral stationary phase, which was a crucial step in the synthesis of homochiral metal-organic frameworks (MOFs). researchgate.netresearchgate.net The specific column used was a Kromasil 5-Cellucoat DMP, which is a type of polysaccharide-based CSP. researchgate.net Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) carbamates, are known for their broad selectivity in resolving a wide range of chiral compounds, including carboxylic acids. researchgate.net

In another example, the chiral resolution of 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid, an analog designed to prevent instability under basic conditions, was achieved by converting the carboxylic acid into diastereomeric amides using (−)-camphorsultam as a chiral auxiliary. mdpi.com The resulting diastereomers were then separated by HPLC on a standard silica (B1680970) gel column. mdpi.com While this is an indirect method, it highlights the utility of chromatography in obtaining enantiopure spiro[3.3]heptane derivatives.

Furthermore, studies on glutamic acid analogs built on the spiro[3.3]heptane scaffold have also relied on chromatographic separation to isolate all stereoisomers in pure form. nih.gov In this case, a modified Strecker reaction using a chiral auxiliary led to diastereomeric products which, despite low to moderate diastereoselectivity, were efficiently separated chromatographically. nih.gov

The table below summarizes examples of chromatographic separations for spiro[3.3]heptane carboxylic acid derivatives.

CompoundSeparation MethodChiral Selector / Stationary PhaseOutcomeReference
Spiro[3.3]heptane-2,6-dicarboxylic acidPreparative Chiral HPLCKromasil 5-Cellucoat DMP (Cellulose-based CSP)Successful resolution of enantiomers to produce homochiral material. researchgate.netresearchgate.net
2,6-Dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acidHPLC of Diastereomeric AmidesSilica Gel (after derivatization with (−)-camphorsultam)Separation of diastereomers, followed by hydrolysis to yield enantiopure acids. mdpi.com
Spiro[3.3]heptane-based glutamic acid analogsChromatographic Separation of DiastereomersNot specified (after reaction with an Ellman's sulfinamide chiral auxiliary)Isolation of all stereoisomers in pure form. nih.gov

Dynamic Stereochemistry in Spiro[3.3]heptane Derivatives

While sp³-hybridized carbon centers are typically configurationally stable, requiring chemical reactions to alter their stereochemistry, some molecular systems can exhibit dynamic stereochemistry, where stereoisomers can interconvert without bond cleavage. nih.gov This phenomenon, known as dynamic stereochemistry, can be observed in certain fluxional molecules where the energy barrier for enantiomerization is low enough to occur under ambient conditions. nih.gov

In the context of spiro[3.3]heptane derivatives, the rigid and strained nature of the spirocyclic system generally imparts high configurational stability. However, the concept of manipulating stereochemical equilibrium has been demonstrated in related cage-like molecules. nih.gov For instance, the attachment of a chiral auxiliary to a molecule with dynamic sp³-carbon stereochemistry can bias the equilibrium, favoring one stereoisomer over the other. nih.gov Similarly, dimerization of such molecules through a spirocyclic bridge can also influence the position of the stereochemical equilibrium. nih.gov

While specific studies detailing the dynamic stereochemistry of this compound itself are not prevalent, the principles derived from other complex molecules with fluxional carbon cages are relevant. nih.gov These studies show that stereochemical information can be transmitted through molecular frameworks and that the dynamic properties can be influenced by external factors or structural modifications. nih.gov This opens up theoretical possibilities for controlling the stereochemistry of spiro[3.3]heptane derivatives not just by separation but by manipulating a dynamic equilibrium, should such a property be engineered into the molecule.

Mechanistic Investigations of Reactions Involving 5 Oxospiro 3.3 Heptane 2 Carboxylic Acid Precursors and Analogs

Elucidation of Reaction Pathways

The construction of the spiro[3.3]heptane core, a motif of increasing interest in medicinal chemistry, can be achieved through several strategic pathways. nih.govchemrxiv.org Each pathway is characterized by distinct mechanistic steps that govern its efficiency and selectivity.

Heterocoupling Mechanisms in Cycloadditions

One of the classical and effective methods for constructing the spiro[3.3]heptane framework is through [2+2] cycloaddition reactions. nih.gov A key example involves the reaction of a ketene (B1206846) or keteniminium species with methylenecyclobutane (B73084). nih.gov The mechanism of the [2+2] cycloaddition of a ketene with an alkene can proceed through a concerted or stepwise pathway.

The concerted pathway is often described by the Woodward-Hoffmann rules, involving a [π²s + π²a] suprafacial-antarafacial approach of the two components. This geometry allows for the continuous overlap of orbitals throughout the reaction, leading directly to the cyclobutane (B1203170) ring in a single transition state.

Alternatively, a stepwise mechanism can occur, particularly for more polarized reactants. This pathway involves the initial formation of a zwitterionic intermediate. The first step is the nucleophilic attack of the alkene on the electrophilic carbonyl carbon of theketene, forming a new carbon-carbon bond and generating a positive charge on one of the alkene carbons and a negative charge on the oxygen (an enolate). In the second step, this zwitterionic intermediate undergoes rapid ring closure to form the four-membered ring. The exact operative mechanism can be influenced by substrate electronics, steric factors, and solvent polarity. For the synthesis of precursors to 5-oxospiro[3.3]heptane-2-carboxylic acid, this cycloaddition provides a direct route to the core keto-spirocycle structure. nih.gov

More recently, intermolecular cross-selective [2+2] photocycloaddition reactions have been developed using photosensitizers, such as Iridium(III) complexes, to access spiro[3.3]heptane motifs under mild conditions. researchgate.net Mechanistic studies suggest these reactions proceed through a sensitized energy transfer pathway, where the photosensitizer absorbs light and transfers its energy to one of the alkene substrates, promoting it to a triplet state which then undergoes the cycloaddition. researchgate.net

Semipinacol Rearrangement Mechanisms

A highly efficient and novel approach to spiro[3.3]heptan-1-ones involves a "strain-relocating" semipinacol rearrangement. nih.govnih.gov This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov

The key mechanistic steps are:

Nucleophilic Addition: The lithiated bicyclobutane acts as a nucleophile, adding to the cyclopropanone (B1606653) (formed in situ from the 1-sulfonylcyclopropanol). This addition forms a crucial 1-bicyclobutylcyclopropanol intermediate. nih.gov

Carbocation Formation: In the presence of an acid (e.g., MsOH or AlCl₃), the highly strained bicyclobutyl moiety of the alcohol intermediate is protonated. nih.govnih.gov

Rearrangement: The protonated intermediate then undergoes a nih.govCurrent time information in Le Flore County, US.-rearrangement. A carbon-carbon bond of the cyclopropane (B1198618) ring migrates to the adjacent carbocation, leading to a ring expansion. This process is driven by the release of strain from the bicyclo[1.1.0]butane and cyclopropanol (B106826) systems. The likely pathway involves the formation of a cyclopropylcarbinyl cation, which rearranges to form the more stable spiro[3.3]heptan-1-one structure. nih.govnih.govresearchgate.net

This rearrangement is noteworthy for being fully regio- and stereospecific, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govx-mol.com

Reactant 1 (Sulfonylbicyclo[1.1.0]butane)Reactant 2 (Sulfonylcyclopropanol)AcidProduct (Spiro[3.3]heptan-1-one)Yield (%)
1-((4-methoxyphenyl)sulfonyl)bicyclo[1.1.0]butane1-((phenylsulfonyl)methyl)cyclopropan-1-olMsOH2-((4-methoxyphenyl)sulfonyl)spiro[3.3]heptan-1-one>90
1-((4-chlorophenyl)sulfonyl)bicyclo[1.1.0]butane1-((phenylsulfonyl)methyl)cyclopropan-1-olMsOH2-((4-chlorophenyl)sulfonyl)spiro[3.3]heptan-1-one~85
1-((thiophen-2-yl)sulfonyl)bicyclo[1.1.0]butane1-((phenylsulfonyl)methyl)cyclopropan-1-olMsOH2-((thiophen-2-yl)sulfonyl)spiro[3.3]heptan-1-one~88
Data derived from studies on strain-relocating semipinacol rearrangements. nih.gov

Cascade Reaction Mechanisms (e.g., Dipolar Cycloaddition, Sigmatropic Rearrangement)

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for building complex molecular architectures like spirocycles in a single, efficient operation. wikipedia.org These sequences involve at least two consecutive reactions where the functionality for the subsequent step is generated in the preceding one. wikipedia.org For the synthesis of spirocyclic analogs, cascades often involve a combination of pericyclic reactions, such as dipolar cycloadditions and sigmatropic rearrangements. wikipedia.orgnumberanalytics.com

A representative mechanism involves an initial 1,3-dipolar cycloaddition followed by a sigmatropic rearrangement. researchgate.net For instance, the reaction between an N-alkenylnitrone (the 1,3-dipole) and an aryne (the dipolarophile) first forms a transient heterocyclic intermediate. This intermediate is perfectly poised to undergo a subsequent [3,3']-sigmatropic rearrangement. This rearrangement involves the concerted reorganization of six pi-electrons through a cyclic transition state, leading to the formation of a new sigma bond and the final spirocyclic product. researchgate.net Such cascade processes provide access to unique spirocyclic pyrrolines and pyrrolidines that would be difficult to synthesize through other methods. researchgate.net

Radical-Mediated Pathways

Radical cyclization reactions provide another avenue for the construction of spirocyclic systems. These reactions proceed via a chain mechanism that typically involves three key steps: initiation, propagation, and termination. libretexts.org

Initiation: The reaction begins with the generation of a radical species, often using a radical initiator like AIBN (azobisisobutyronitrile) or through photoredox catalysis. This initiator creates a reactive radical, for example, by abstracting an atom from a precursor molecule. libretexts.org

Propagation: This is the core of the process. An alkyl radical, for instance, can undergo an intramolecular addition to a multiple bond (like an alkene or alkyne) within the same molecule. This cyclization step forms the spirocyclic ring and generates a new radical center. This new radical can then propagate the chain by reacting with another molecule (e.g., abstracting a hydrogen atom from tributyltin hydride) to form the final product and regenerate the propagating radical. libretexts.org

Termination: The reaction ceases when two radical species combine. libretexts.org

A specific example involves the use of a lithium-amide to induce a single-electron transfer to a benzophenone, generating an N-centered radical and a ketyl radical anion. researchgate.net The N-centered radical then acts as a potent hydrogen atom abstractor from a substrate like 3-iodooxetane, initiating a radical-radical coupling that forms the spirocyclic core. researchgate.netrsc.org These radical cascade reactions are powerful tools for creating complex, polycyclic systems. nih.gov

Dearomatization Mechanisms

Dearomatization reactions are a particularly elegant strategy for converting flat, aromatic precursors into three-dimensional, sp³-rich spirocycles. A prominent example is the dearomative semipinacol rearrangement. nih.govresearchgate.net

In one such approach, 4-(1'-hydroxycyclobutyl)pyridines are used as precursors. nih.gov The reaction is triggered by an electrophile, such as an acylating agent, which activates the pyridine (B92270) nitrogen. This activation increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The key mechanistic step is the semipinacol rearrangement, where the neighboring cyclobutanol (B46151) ring expands. The lone pair of the hydroxyl group pushes into the pyridine ring, inducing a 1,2-migration of one of the cyclobutane C-C bonds to the pyridine core. This concerted process breaks the aromaticity of the pyridine ring and forms the spirocyclic dihydropyridine (B1217469) product, which contains a new ketone functionality from the ring expansion. nih.gov This method efficiently transforms simple pyridine precursors into medicinally relevant spirocyclic scaffolds. researchgate.net

Computational and Theoretical Studies in Mechanistic Elucidation

Modern computational chemistry provides indispensable tools for elucidating the complex mechanisms of reactions involved in spirocycle synthesis. nih.gov Techniques such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) offer deep insights into reaction pathways, transition states, and selectivity. semanticscholar.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) is widely used to calculate the geometries and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net By mapping the potential energy surface, DFT can determine activation barriers, allowing chemists to predict the kinetic feasibility of a proposed mechanism. For instance, in the thermally-induced [2+2] cycloaddition of allene-methylenecyclopropanes, DFT calculations clarified that the reaction proceeds through a stepwise process via a seven-membered ring intermediate, rather than a concerted pathway. rsc.org

Molecular Electron Density Theory (MEDT) focuses on the changes in electron density during a reaction to understand chemical reactivity. semanticscholar.orgmdpi.com MEDT studies of [3+2] cycloaddition reactions, for example, analyze the electronic structure of the reacting species (the 1,3-dipole and the dipolarophile). researchgate.netmdpi.comsemanticscholar.org By analyzing conceptual DFT indices like electrophilicity and nucleophilicity, MEDT can predict the polar nature of a reaction and explain its regioselectivity and stereoselectivity. semanticscholar.org The theory has been used to classify 1,3-dipoles as pseudodiradical, carbenoid, or zwitterionic species, providing a more nuanced understanding of their reactivity than classical models. mdpi.com Bonding Evolution Theory (BET), often used in conjunction with MEDT, analyzes the step-by-step formation of new chemical bonds along the reaction pathway, revealing whether a mechanism is concerted or stepwise. rsc.org

These computational approaches are not merely predictive; they are crucial for interpreting experimental results and guiding the design of new, more efficient synthetic strategies for complex molecules like this compound and its analogs.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including the cycloadditions and rearrangements involved in the synthesis of spiro[3.3]heptane derivatives. A common synthetic route to the spiro[3.3]heptanone core involves the [2+2] cycloaddition of a ketene, such as dichloroketene (B1203229), to an exocyclic methylene (B1212753) compound like methylenecyclobutane. researchgate.netresearchgate.net DFT calculations have been extensively used to study analogous ketene-olefin cycloadditions, shedding light on the nature of the transition state.

Theoretical investigations into the [2+2] cycloaddition of ketenes to alkenes have explored whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cnresearchgate.net For many ketene cycloadditions, a concerted, asynchronous mechanism is favored. researchgate.net This involves a single transition state where the two new sigma bonds are formed simultaneously but to different extents. The geometry of this transition state is often described as a twisted or non-planar arrangement of the reacting molecules. researchgate.net

DFT studies typically locate and characterize the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to trace the reaction path from the transition state downhill to the reactants and products, confirming that the located transition state indeed connects the intended species. researchgate.netresearchgate.netscm.com

The regioselectivity and stereoselectivity of these cycloadditions can also be rationalized using DFT. For instance, in the cycloaddition of substituted ketenes, the activation energies for different pathways can be calculated to predict the major product. pku.edu.cn The analysis of frontier molecular orbitals (HOMO of the olefin and LUMO of the ketene) helps to explain the observed reactivity and selectivity. libretexts.org

A plausible reaction pathway for the formation of a precursor to this compound is the cycloaddition of dichloroketene to a substituted methylenecyclobutane. The calculated activation barriers for related intramolecular [2+2] cycloadditions of ene-ketenes provide insight into the energetics of such processes. pku.edu.cn

Reactant System (Analog)Computational MethodCalculated Activation Free Energy (ΔG‡, kcal/mol)Reaction Type
Unsubstituted Ene-keteneB3LYP/6-31G(d)21.5Normal [2+2] Cycloaddition
Dimethyl-substituted Ene-keteneB3LYP/6-31G(d)19.8Cross [2+2] Cycloaddition
Monomethyl-substituted Ene-keteneB3LYP/6-31G(d)20.3Cross [2+2] Cycloaddition

This table presents representative DFT-calculated activation free energies for analogous intramolecular [2+2] cycloaddition reactions of ene-ketenes, which serve as models for understanding the formation of the cyclobutanone (B123998) ring in spiro[3.3]heptane systems. pku.edu.cn

Another key reaction in the synthesis of spiro[3.3]heptanones is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. nih.govnih.gov Mechanistic proposals for this rearrangement suggest that it proceeds via initial protonation of the bicyclobutyl group, followed by a pku.edu.cnnih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. researchgate.netnih.govnih.gov DFT calculations would be instrumental in mapping the potential energy surface of this rearrangement, identifying the key cationic intermediates and transition states, and evaluating the energetic barriers associated with the skeletal reorganization.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

While DFT calculations are excellent for studying reactions in the gas phase or with implicit solvent models, they become computationally expensive for very large systems, such as enzymes or reactions in explicit solvent. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active region of the system with a high-level QM method (like DFT), while the surrounding environment (e.g., protein residues, solvent molecules) is described by a less computationally demanding MM force field. nih.govbris.ac.ukresearchgate.net

To date, specific QM/MM studies on reactions directly involving this compound or its immediate precursors are not widely reported in the literature. However, the methodology is well-suited to investigate several aspects of its chemistry, particularly if the molecule is a substrate or inhibitor for an enzyme. youtube.comrsc.org

For instance, if this compound were to be involved in an enzyme-catalyzed reaction, a QM/MM approach could be employed to model the process within the enzyme's active site. The substrate and key active site residues involved in bond-making and bond-breaking would constitute the QM region. The remainder of the protein and surrounding solvent would be the MM region.

Such a study would proceed in several stages:

System Setup: An initial model of the enzyme-substrate complex would be built, often based on an X-ray crystal structure or homology modeling.

Partitioning: The system would be partitioned into the QM and MM regions. The boundary between the two regions is a critical aspect of the setup.

Potential Energy Surface Scan: The reaction coordinate would be scanned to map out the potential energy surface for the catalytic step, locating transition states and intermediates.

Free Energy Calculations: To obtain statistically meaningful results that include the dynamic effects of the protein environment, methods like QM/MM-based free energy perturbation (FEP) or umbrella sampling would be used to calculate the free energy profile of the reaction.

This approach allows for the investigation of how the protein environment influences the reaction, for example, by stabilizing the transition state through specific hydrogen bonds or electrostatic interactions. nih.gov

QM/MM Application AreaInformation GainedExample System Type
Enzymatic CatalysisReaction mechanism, transition state stabilization, role of active site residues, free energy barriers.Spiro[3.3]heptane derivative as an enzyme substrate.
Reactions in SolutionExplicit solvent effects on reaction barriers and intermediates, hydrogen bonding networks.Synthesis of a spiro[3.3]heptane precursor in a complex solvent.
Conformational AnalysisInfluence of the environment on the conformational preferences of the spirocyclic scaffold.This compound in an aqueous environment.

This table outlines potential applications of QM/MM methods to study the chemistry of this compound and its analogs, highlighting the types of insights that could be obtained.

By combining the accuracy of QM for the reactive center with the efficiency of MM for the surroundings, QM/MM simulations provide a powerful computational microscope to probe complex chemical and biological processes involving molecules like this compound.

Computational Chemistry and Modeling of Spiro 3.3 Heptane Systems

Conformational Analysis and Strain Effects

The spiro[3.3]heptane core consists of two cyclobutane (B1203170) rings joined at a single carbon atom. doubtnut.comdoubtnut.com Computational analysis reveals that the cyclobutane rings are not planar but are puckered. nih.gov This puckering is a key feature of its conformation. For instance, in a derivative of spiro[3.3]heptane, the dihedral angles of the rings were found to be 12.9° and 21.2°. nih.gov The molecule can exist in several distinct geometric conformations, which can influence its reactivity and interactions with other molecules. acs.org

A significant characteristic of spiro[3.3]heptane systems is their inherent ring strain. Strain energy is the excess energy a molecule possesses due to its geometry being forced to deviate from ideal bond angles, lengths, and conformations. Computational methods, often using homodesmotic reactions, are employed to calculate this strain energy. anu.edu.auresearchgate.net The strain in spiro[3.3]heptane is largely attributed to the two cyclobutane rings, with the total strain being comparable to the sum of the strain energies of two individual cyclobutane rings. swarthmore.edu For 5-Oxospiro[3.3]heptane-2-carboxylic acid, the presence of the sp-hybridized carbonyl carbon can slightly alter the puckering and strain distribution in one of the rings compared to the parent hydrocarbon.

Table 1: Calculated Strain Energies for Spiroalkanes and Related Hydrocarbons

CompoundCalculated Strain Energy (kcal/mol)Reference Method
Spiro[3.3]heptane51.0Based on twice cyclobutane
Cyclobutane26.8Sum of constituent rings
Spiro[2.3]hexane54.9Sum of constituent rings
Cubane~157Homodesmic reaction

This table presents comparative strain energy values to contextualize the strain inherent in the spiro[3.3]heptane scaffold. swarthmore.edu

Electronic Structure Calculations

Electronic structure calculations, predominantly using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity, polarity, and spectroscopic characteristics.

Key properties derived from these calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the electron-withdrawing nature of the oxygen atoms in the keto and carboxylic acid groups is expected to lower the energy of these frontier orbitals.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. In this molecule, the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid would exhibit significant negative potential.

Table 2: Illustrative Outputs from Electronic Structure Calculations

Calculated PropertySignificance for this compound
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic stability.
Electrostatic Potential MapIdentifies sites for nucleophilic and electrophilic attack (e.g., carbonyl carbon and oxygen atoms).
Partial Atomic ChargesQuantifies the charge distribution, highlighting the polarity of C=O and O-H bonds.
Dipole MomentPredicts solubility and the nature of intermolecular forces.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting how and where a molecule will react. For this compound, these predictions are vital for understanding its chemical behavior and for planning synthetic modifications.

Quantum mechanical (QM) descriptors, derived from electronic structure calculations, can be combined with machine learning models to predict reaction outcomes with high accuracy. mit.edu For a given reaction, computational models can assess multiple potential reaction sites and pathways. For example, in a reduction reaction, models would evaluate the reactivity of the ketone group. In an esterification reaction, the focus would be on the carboxylic acid.

Computational methods can also explain and predict selectivity. acs.org This is achieved by calculating the energy profiles of different reaction pathways, including the transition states. The pathway with the lowest activation energy is predicted to be the major product. For a molecule with multiple functional groups like this compound, this can distinguish between reactions at the ketone, the carboxylic acid, or the alpha-carbon positions.

Table 3: Computational Approaches to Predicting Reactivity

Reactive SitePotential ReactionComputational Prediction Method
Ketone (C=O)Nucleophilic addition (e.g., reduction, Grignard reaction)Analysis of LUMO, partial charge on carbonyl carbon.
Carboxylic Acid (-COOH)Deprotonation, esterification, amide couplingCalculation of pKa, electrostatic potential on hydroxyl proton.
α-Carbon (to C=O)Enolate formation, alkylationCalculation of proton acidity, transition state modeling.
α-Carbon (to -COOH)Deprotonation (e.g., Hell-Volhard-Zelinsky)Calculation of proton acidity.

Molecular Dynamics Simulations in Scaffold Design

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net In drug design, MD simulations are invaluable for understanding how a ligand (a potential drug molecule) interacts with its biological target, such as a protein. mdpi.comnih.govuu.nl The spiro[3.3]heptane scaffold, being a rigid and three-dimensionally defined structure, is an excellent candidate for incorporation into new drug designs.

When a molecule containing the this compound scaffold is designed as a potential inhibitor, MD simulations can:

Assess Binding Stability: By simulating the ligand-protein complex in a solvated environment, MD can determine if the proposed binding pose is stable over time. researchgate.net

Reveal Conformational Changes: Simulations show how the protein and the ligand might change their shapes to accommodate each other, a concept known as "induced fit."

Identify Key Interactions: The simulation trajectory can be analyzed to pinpoint crucial hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the complex.

Estimate Binding Free Energy: Advanced MD techniques can be used to calculate the binding affinity, providing a quantitative measure of how strongly the ligand binds to its target.

These simulations provide a dynamic picture of the molecular interactions that static docking models cannot, offering crucial insights for optimizing the scaffold to improve potency and selectivity. uu.nl

Virtual Compound Library Generation for Structural Exploration

Virtual compound libraries are large collections of molecules that are designed and stored in a computer database for in silico screening. nih.gov Starting with a core scaffold like this compound, a vast virtual library can be generated by systematically adding different chemical groups (R-groups) at various positions on the scaffold. spirochem.com

The process typically involves:

Scaffold Definition: The core structure (this compound) is defined.

Enumeration: A set of rules and a collection of building blocks (fragments or R-groups) are used to computationally generate thousands or even millions of derivatives. spirochem.com This could involve, for example, creating a virtual library of amides by reacting the carboxylic acid with a large set of primary and secondary amines.

Property Calculation: For each molecule in the virtual library, key physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) are calculated.

Virtual Screening: The entire library is then computationally screened against a biological target using techniques like molecular docking to identify compounds that are predicted to have high binding affinity. doi.orgyoutube.com

This approach allows for the rapid exploration of the chemical space around the spiro[3.3]heptane scaffold, enabling chemists to prioritize the synthesis of compounds that are most likely to be active and have drug-like properties. researchgate.net

Future Research Directions and Unexplored Avenues in 5 Oxospiro 3.3 Heptane 2 Carboxylic Acid Chemistry

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure spirocyclic compounds is a formidable challenge in organic chemistry. For 5-oxospiro[3.3]heptane-2-carboxylic acid, the presence of a stereocenter at the C2 position necessitates the development of efficient asymmetric synthetic routes. Current methodologies often result in racemic mixtures, requiring tedious chiral resolution steps.

Future research should focus on pioneering catalytic asymmetric methods. Potential strategies include:

Chiral Phase-Transfer Catalysis: Utilizing chiral catalysts to control the stereochemistry during the formation of the spirocyclic core.

Organocatalysis: Employing small chiral organic molecules to catalyze key bond-forming reactions in an enantioselective manner.

Transition-Metal-Catalyzed Asymmetric Transformations: Leveraging chiral ligands on transition metal catalysts to induce asymmetry in reactions such as cyclization or carboxylation.

A notable advancement in the synthesis of related azaspiro[3.3]heptanes involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to Davis-Ellman's imines, affording enantiomerically and diastereomerically pure products in high yields. rsc.org Adapting such strategies to the synthesis of this compound could provide a direct pathway to enantiopure material, circumventing the need for classical resolution.

Potential Asymmetric Strategy Key Features Anticipated Challenges
Chiral Phase-Transfer CatalysisMild reaction conditions, operational simplicity.Catalyst efficiency and turnover number.
Asymmetric OrganocatalysisMetal-free, environmentally benign.Catalyst loading and scalability.
Transition-Metal CatalysisHigh enantioselectivity and broad substrate scope.Catalyst cost and removal of metal impurities.

Exploration of Under-Represented Substitution Patterns

The current understanding of this compound chemistry is largely confined to the parent compound and a limited set of derivatives. The systematic exploration of diverse substitution patterns on the spiro[3.3]heptane scaffold is a crucial next step. Introducing substituents at various positions of the cyclobutane (B1203170) rings can profoundly influence the molecule's physical, chemical, and biological properties.

A divergent synthetic approach has been reported for creating a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold, demonstrating the feasibility of accessing varied substitution patterns. nih.gov Future efforts should aim to develop versatile synthetic routes that allow for the selective functionalization of each carbon atom in the this compound core. This would enable the creation of a library of novel analogs with tailored properties. Research into preparing versatile azaspiro[3.3]heptanes with multiple exit vectors for further functionalization is also a promising direction. acs.orgnih.gov

Position for Substitution Potential Functional Groups Rationale for Exploration
C1, C3, C4Alkyl, Aryl, HalogenModulate steric and electronic properties.
C6, C7Alkyl, Aryl, Heteroatom groupsInfluence conformation and solubility.
C2 (in addition to COOH)Hydroxyl, Amino, FluoroIntroduce new functionalities for conjugation.

Integration with Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis is increasingly driven by the principles of green chemistry and process intensification. The integration of flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reproducibility, and greater scalability.

The synthesis of carboxylic acids using CO2 in a tube-in-tube gas permeable membrane reactor is a prime example of a sustainable flow chemistry approach. durham.ac.uk Applying such continuous-flow methods to the synthesis of this compound could lead to more efficient and environmentally friendly production processes. Future research should explore the development of integrated flow-based syntheses, potentially combining multiple reaction steps into a single, continuous operation. This could involve the use of immobilized reagents and catalysts to simplify purification and minimize waste.

Flow Chemistry Advantage Application to Synthesis Sustainability Impact
Precise control of reaction parametersImproved yield and selectivity in cyclization steps.Reduced energy consumption and side product formation.
Enhanced safety for hazardous reactionsUse of high-pressure gases or reactive intermediates.Minimized risk of accidents and environmental release.
Facile scalabilitySeamless transition from laboratory to pilot scale.More efficient use of resources for larger quantities.

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, which can accelerate the discovery and development of new chemical entities. For this compound, advanced computational methods can be employed to:

Predict Conformational Preferences: Determine the stable conformations of substituted derivatives and how they might interact with other molecules.

Model Reaction Mechanisms: Elucidate the pathways of synthetic transformations to optimize reaction conditions and predict the stereochemical outcome of asymmetric syntheses.

In Silico Screening: Virtually screen libraries of derivatives for desired properties, prioritizing synthetic efforts on the most promising candidates.

The concept of using spiro[3.3]heptane as a bioisostere for the phenyl ring highlights the importance of its 3D structure, which can be extensively studied through computational modeling. chemrxiv.org

Computational Method Application Area Expected Outcome
Density Functional Theory (DFT)Reaction mechanism and transition state analysis.Rationalization of reactivity and selectivity.
Molecular Dynamics (MD)Conformational analysis and intermolecular interactions.Understanding of solution behavior and binding modes.
Quantitative Structure-Activity Relationship (QSAR)Prediction of physical and chemical properties.Prioritization of synthetic targets.

Expanding Applications in Materials and Chemical Biology (non-medicinal focus)

While the spiro[3.3]heptane scaffold has been primarily explored in the context of drug discovery, its unique structural features make it an attractive building block for applications in materials science and chemical biology, beyond a medicinal focus. The rigidity and defined three-dimensional geometry of this compound can be exploited to create novel materials and molecular probes.

Potential non-medicinal applications to be explored include:

Polymer Chemistry: Incorporation into polymer backbones to create materials with controlled rigidity and thermal properties.

Supramolecular Chemistry: Use as a scaffold for the design of host-guest systems and self-assembling molecular architectures.

Chemical Biology Probes: Development of fluorescently labeled or biotinylated derivatives to study biological processes without a therapeutic intent.

The synthesis of functionalized spiro[3.3]heptanes for use as building blocks can be extended to these areas, providing a platform for creating a diverse range of molecules with novel functions. chemrxiv.org

Q & A

Q. What are the optimal synthetic routes for 5-Oxospiro[3.3]heptane-2-carboxylic acid?

Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves multi-step strategies. Key approaches include:

  • Ester Intermediate Route : Reacting ethylamine with spiro[3.3]heptane-2-carboxylic acid esters (or acyl chloride derivatives), followed by LiAlH4 reduction to introduce functional groups .
  • Boc-Protected Derivatives : Hydrolysis of methyl esters (e.g., 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid methyl ester) under basic conditions yields the free carboxylic acid with ~87% efficiency .

Q. Table 1: Comparative Synthesis Routes

MethodKey StepsYieldReference
Ester IntermediateAmine introduction via LiAlH4Moderate
Boc-Protected HydrolysisNaOH-mediated ester hydrolysis87%

Q. How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify spirocyclic rigidity and substituent positions. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the spirocyclic geometry .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and hydroxyl groups .

Q. What are the solubility and stability properties of this compound in common solvents?

Methodological Answer:

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxylic acid group. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at room temperature in airtight containers to prevent oxidation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions arise from overlapping signals (e.g., in crowded NMR regions) or ambiguous stereochemistry. Strategies include:

  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .
  • Isotopic Labeling : <sup>15</sup>N or <sup>13</sup>C labeling clarifies nitrogen/carbon environments in complex derivatives .
  • Crystallographic Validation : Single-crystal X-ray analysis provides definitive structural confirmation .

Q. What is the role of the spirocyclic core in drug design applications?

Methodological Answer: The spiro[3.3]heptane scaffold:

  • Conformational Rigidity : Reduces entropic penalties in target binding, enhancing pharmacokinetic properties .
  • Metabolic Stability : Fluorinated derivatives (e.g., 6,6-difluorospiro[3.3]heptane-2-carboxylic acid) resist oxidative degradation .
  • Bioisosterism : Mimics aromatic or aliphatic moieties while improving solubility and reducing toxicity .

Q. Table 2: Spirocyclic Derivatives and Applications

DerivativeApplicationReference
6,6-Difluoro-spiro[3.3]heptane-2-amineNeurotensin receptor agonists
Boc-protected spirocyclic acidsPeptidomimetic drug candidates

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes to control stereochemistry at the spirocyclic center .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer of racemic esters .
  • Chiral Auxiliaries : Use of Evans oxazolidinones to direct stereochemistry during ring-closing steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.